![molecular formula C8H11NO2 B13069384 1-Cyano-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13069384.png)
1-Cyano-3-methylcyclopentane-1-carboxylic acid
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Overview
Description
1-Cyano-3-methylcyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyano group and a carboxylic acid group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-3-methylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclopentanone with cyanide ions under basic conditions to introduce the cyano group. The resulting intermediate is then subjected to hydrolysis to form the carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed hydrocarboxylation of cyclopentene derivatives. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-3-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₁NO₂
- Molecular Weight : 153.18 g/mol
- IUPAC Name : 1-cyano-3-methylcyclopentane-1-carboxylic acid
- CAS Number : 1514867-35-6
The compound features a cyclopentane ring with a cyano group and a carboxylic acid functional group, providing unique reactivity profiles that are exploited in various chemical reactions.
Applications in Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Nucleophilic Substitution Reactions : The cyano group can be utilized in nucleophilic substitution reactions to form other functional groups, enhancing the diversity of synthetic pathways. For example, it can react with alkali metal cyanides to produce cyano carboxylic acid esters, which are valuable in synthesizing pharmaceuticals and agrochemicals .
- Radical Reactions : The compound has been explored as a traceless activation group in radical Michael additions. This application allows for the efficient coupling of various substrates under mild conditions, which is advantageous for synthesizing biologically active compounds .
Pharmaceutical Applications
The pharmaceutical industry leverages this compound for developing drugs due to its ability to act as a building block in drug synthesis. Notable applications include:
- Synthesis of Anticancer Agents : Research has indicated that derivatives of this compound can be modified to create potent anticancer agents. Its ability to engage in diverse reactions facilitates the construction of complex molecular architectures that are critical for therapeutic efficacy.
- Enzyme Inhibitors : The compound can be used in the design of enzyme inhibitors, which are vital for treating various diseases. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development .
Materials Science Applications
In materials science, this compound is used as a precursor in the synthesis of advanced materials:
- Polymer Synthesis : The compound can be polymerized to create new materials with specific properties. For instance, its incorporation into polymer chains can enhance thermal stability and mechanical strength, making it suitable for high-performance applications.
Case Study 1: Synthesis of Cyano Carboxylic Acid Esters
A study demonstrated the efficient synthesis of cyano carboxylic acid esters using this compound as an intermediate. The reaction involved nucleophilic substitution with alkali metal cyanides under controlled conditions, achieving yields above 90% with high selectivity .
Case Study 2: Application in Drug Development
Research focused on modifying this compound derivatives led to the discovery of new anticancer compounds. These compounds exhibited significant activity against various cancer cell lines, showcasing the potential of this compound in pharmaceutical applications .
Mechanism of Action
The mechanism by which 1-Cyano-3-methylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carboxylic acid group can also interact with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Lacks the cyano group but shares the cyclopentane ring and carboxylic acid group.
3-Methylcyclopentanecarboxylic acid: Similar structure but without the cyano group.
1-Methylcyclopentanecarboxylic acid: Another related compound with a methyl group instead of a cyano group.
Uniqueness: 1-Cyano-3-methylcyclopentane-1-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
1-Cyano-3-methylcyclopentane-1-carboxylic acid is a compound of interest due to its unique structural features, which include a cyano group and a carboxylic acid functionality. These characteristics suggest potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H11NO2, with a molecular weight of approximately 155.18 g/mol. The compound features a cyclopentane ring, which contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds containing cyano groups often exhibit antimicrobial properties. The presence of the cyano group in this compound may enhance its ability to inhibit the growth of various pathogens. Preliminary studies suggest that this compound could be evaluated for its effectiveness against bacteria and fungi, similar to other cyano-containing compounds .
Enzyme Inhibition
The carboxylic acid group in this compound can participate in hydrogen bonding, potentially leading to enzyme inhibition. Investigating its inhibitory effects on specific enzymes involved in metabolic pathways could reveal therapeutic applications. For example, compounds with similar structures have shown promise in inhibiting enzymes related to cancer progression .
Synthesis and Evaluation
A study focused on synthesizing derivatives of carboxylic acids highlighted the potential for this compound to serve as a precursor for various biologically active compounds. The synthesis involves straightforward reactions that yield high purity and yield rates, making it an attractive candidate for further biological evaluation .
Comparative Analysis
A comparative analysis was conducted on structurally similar compounds to assess their biological activities. The following table summarizes key features and activities of selected compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C8H11NO2 | Cyano and carboxylic acid groups | Potential antimicrobial |
2-Cyanoacetic acid | C4H5NO2 | Smaller size, similar functional groups | Known antimicrobial |
3-Methylcyclobutane-1-carboxylic acid | C6H10O2 | Lacks cyano group | Limited biological data |
This table illustrates that while this compound shares structural similarities with known active compounds, its unique combination of functional groups may provide distinct biological activities worth exploring.
Future Directions
Further research is warranted to explore the full range of biological activities associated with this compound. Potential areas of investigation include:
- Mechanistic Studies : Understanding the mechanism by which this compound interacts with biological targets.
- In Vivo Studies : Evaluating the pharmacokinetics and bioavailability in animal models.
- Structure-Activity Relationship (SAR) : Modifying the structure to enhance efficacy or reduce toxicity.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-cyano-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-6-2-3-8(4-6,5-9)7(10)11/h6H,2-4H2,1H3,(H,10,11) |
InChI Key |
KQHNJSGVQPZINZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C#N)C(=O)O |
Origin of Product |
United States |
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